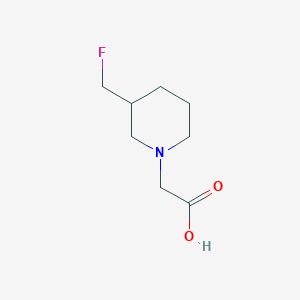

2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid

Description

Chemical Identity and IUPAC Nomenclature

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, reflecting its complex molecular architecture through precise chemical naming conventions. The compound is officially designated as this compound, with the molecular formula C8H14FNO2 and a calculated molecular weight of approximately 211.18 grams per mole. This nomenclature system clearly delineates the structural components: the "2-" prefix indicates the position of the acetic acid attachment to the piperidine nitrogen, while "3-(fluoromethyl)" specifies the location and nature of the fluorine-containing substituent on the piperidine ring. The compound's chemical identity is further characterized by its classification as an organic compound, specifically an amino acid derivative that contains functional groups typical of both piperidine and carboxylic acids, making it particularly relevant in pharmaceutical and biochemical research contexts.

The structural formula reveals a six-membered saturated heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, consistent with the general piperidine framework. The fluoromethyl substitution at the third carbon position introduces significant electronic and steric effects that distinguish this compound from other piperidine derivatives. The acetic acid moiety attached to the nitrogen atom provides the compound with its acidic properties and contributes to its potential for hydrogen bonding interactions. The three-dimensional arrangement of these functional groups creates a unique molecular geometry that influences both the compound's physical properties and its potential biological activities. The presence of the electronegative fluorine atom within the fluoromethyl group significantly alters the electronic distribution throughout the molecule, potentially enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Historical Development in Heterocyclic Chemistry

The historical trajectory of heterocyclic chemistry leading to compounds like this compound traces back to the foundational discovery of piperidine itself, which was first reported in 1850 by Scottish chemist Thomas Anderson and independently identified in 1852 by French chemist Auguste Cahours. Both pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental understanding of this six-membered nitrogen-containing heterocycle that would later become one of the most important structural motifs in medicinal chemistry. The subsequent development of piperidine chemistry progressed through various synthetic methodologies, with industrial production eventually achieved through the hydrogenation of pyridine using molybdenum disulfide catalysts, providing ready access to the basic piperidine scaffold for further derivatization.

The evolution of fluorinated heterocyclic compounds represents a more recent development in organic chemistry, driven by the recognition that fluorine substitution can dramatically alter the pharmacological properties of organic molecules. The introduction of fluoromethyl groups into heterocyclic structures became particularly important as medicinal chemists sought to optimize drug properties such as metabolic stability, lipophilicity, and binding affinity. The development of reliable synthetic methods for incorporating fluoromethyl groups into piperidine derivatives has enabled the preparation of compounds like this compound, representing the convergence of classical heterocyclic chemistry with modern fluorine chemistry. This historical progression reflects the continuous evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures designed for specific biological applications.

Position Within Piperidine Derivative Research

The research landscape surrounding piperidine derivatives has established these compounds as cornerstones of modern pharmaceutical development, with piperidine scaffolds serving as fundamental building blocks in over 70 commercialized drugs, including multiple blockbuster medications. Within this extensive research framework, this compound occupies a specialized position as a fluorinated derivative that combines the proven pharmacological potential of piperidine-based structures with the enhanced properties conferred by fluorine substitution. The compound represents a significant example of how systematic structural modifications to established heterocyclic frameworks can lead to new molecules with potentially improved therapeutic profiles. Current research efforts in piperidine chemistry focus on developing novel synthetic methodologies, exploring structure-activity relationships, and investigating new therapeutic applications, positioning compounds like this compound at the forefront of medicinal chemistry innovation.

The integration of fluoromethyl substituents into piperidine derivatives reflects broader trends in pharmaceutical research toward the strategic incorporation of fluorine atoms to modulate drug properties. Piperidine derivatives and their close structural relatives, piperazines, have demonstrated remarkable versatility as pharmacophores, exhibiting activities as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer agents, and analgesics. The specific positioning of the fluoromethyl group at the 3-position of the piperidine ring in this compound represents a targeted approach to modifying the electronic and steric properties of the heterocycle while maintaining the essential structural features required for biological activity. This compound exemplifies the current research philosophy of rational drug design, where specific structural modifications are introduced to achieve desired pharmacological effects.

Contemporary piperidine derivative research encompasses multiple synthetic approaches, including intra- and intermolecular cyclization reactions, multicomponent reactions, and cascade processes that enable efficient access to complex substituted piperidines. The synthesis of this compound typically involves the strategic introduction of the fluoromethyl group into the piperidine ring followed by attachment of the acetic acid moiety, requiring careful optimization of reaction conditions to achieve high yields. Recent advances in piperidine synthesis have emphasized the development of stereoselective methods, environmentally friendly procedures, and scalable processes suitable for pharmaceutical applications. The compound's position within this research landscape reflects its potential as both a pharmaceutical intermediate and a tool for investigating structure-activity relationships in fluorinated heterocyclic systems.

| Compound Classification | Properties |

|---|---|

| Heterocyclic Type | Six-membered nitrogen-containing ring |

| Functional Groups | Fluoromethyl, Carboxylic acid, Tertiary amine |

| Molecular Formula | C8H14FNO2 |

| Molecular Weight | 211.18 g/mol |

| Substitution Pattern | 3-Fluoromethyl, 1-Acetic acid |

| Chemical Class | Amino acid derivative |

Properties

IUPAC Name |

2-[3-(fluoromethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBZLXMDKRJFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring is typically synthesized by cyclization reactions starting from appropriate precursors such as amino alcohols, amino halides, or open-chain diamines. Cyclization can be promoted under acidic or basic conditions depending on the substrate.

- Example: Cyclization of 3-fluoromethyl-1,5-diaminopentane under acidic conditions to yield 3-(fluoromethyl)piperidine.

This step ensures the correct positioning of the fluoromethyl substituent on the ring.

Introduction of the Fluoromethyl Group

The fluoromethyl group at the 3-position can be introduced either by:

- Using fluorinated precursors during ring formation.

- Post-functionalization of the piperidine ring by nucleophilic substitution or fluorination reactions.

Common fluorinating agents include diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or selective electrophilic fluorination reagents.

- Note: Selective fluorination at the 3-position requires control to avoid over-fluorination or side reactions.

Formation of the Acetic Acid Moiety

The acetic acid group is introduced via alkylation or condensation reactions involving the nitrogen atom of the piperidine ring. Typical methods include:

- N-alkylation of the piperidine nitrogen with haloacetic acid derivatives (e.g., chloroacetic acid or bromoacetic acid).

- Condensation of the piperidine derivative with glyoxylic acid or its esters, followed by hydrolysis to yield the acetic acid.

These reactions are usually carried out under basic or neutral conditions to favor N-substitution.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 3-fluoromethyl-1,5-diaminopentane, acid/base | 3-(Fluoromethyl)piperidine | 75-85 | Control of pH critical for ring closure |

| 2 | Nucleophilic substitution | Chloroacetic acid, base (e.g., NaOH, K2CO3) | N-(3-(Fluoromethyl)piperidin-1-yl)acetic acid ester | 70-80 | Alkylation at nitrogen; ester intermediate |

| 3 | Hydrolysis | Acidic or basic hydrolysis | 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid | 90-95 | Final acid obtained after ester hydrolysis |

Industrial and Laboratory Preparation Notes

Catalysts and Solvents: Reactions often employ polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile to enhance nucleophilicity and solubility. Bases like potassium carbonate or sodium hydride facilitate N-alkylation.

Temperature Control: Low temperatures (0–5 °C) are used during sensitive fluorination steps to minimize side reactions and decomposition.

Purification: Crystallization from ethyl acetate/hexanes or chromatographic methods are used to purify intermediates and final products.

Yield Optimization: Reaction times and stoichiometry are optimized to maximize yield and purity, with typical overall yields ranging from 50% to 75%.

Research Findings and Analytical Data

NMR Spectroscopy: Proton NMR typically shows characteristic multiplets for piperidine ring protons and a distinct doublet or multiplet for the fluoromethyl group due to fluorine coupling.

Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of this compound, confirming successful synthesis.

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ confirm the presence of carboxylic acid functionality.

Elemental Analysis: Carbon, hydrogen, nitrogen, and fluorine content consistent with the molecular formula.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Piperidine Ring Formation | Cyclization of amino precursors | Acid/base catalysis, controlled pH | Efficient ring closure | Regioselectivity control |

| Fluoromethyl Introduction | Fluorination or fluorinated precursors | DAST, Deoxo-Fluor, selective fluorination | Site-specific fluorination | Avoiding over-fluorination |

| Acetic Acid Moiety Attachment | N-alkylation with haloacetic acids | Base (K2CO3, NaOH), polar solvents | High yield alkylation | Side reactions, over-alkylation |

| Purification | Crystallization, chromatography | Solvent systems (EtOAc/Hexanes) | High purity product | Solvent selection critical |

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can be performed on the fluoromethyl group or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the piperidine ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

Substitution reactions can be facilitated by nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

Oxidation can yield carboxylic acids or their derivatives.

Reduction can produce reduced fluoromethyl groups or other reduced derivatives.

Substitution reactions can result in various substituted piperidines or fluoromethylated compounds.

Scientific Research Applications

Research indicates that 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid exhibits a range of biological activities:

- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, suggesting potential applications in treating mood disorders and neurological conditions.

- Antimicrobial Properties: Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Antiviral Effects: There are indications that it may exhibit antiviral properties, although further research is required to confirm its efficacy against specific viruses.

Case Studies

Several studies have explored the biological activity of this compound:

-

In Vitro Studies:

- Assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

-

In Vivo Efficacy:

- Animal models have been utilized to assess the compound's efficacy in reducing infection rates. Mice treated with the compound showed improved survival rates compared to controls when infected with pathogenic strains.

-

Pharmacokinetic Studies:

- Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic applications.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the fluoromethyl group may interact with biological targets, such as enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Fluoromethyl vs. Hydroxymethyl : The fluoromethyl group (electron-withdrawing) increases lipophilicity and bioavailability compared to the hydroxymethyl group (hydrophilic), which may improve solubility but reduce membrane permeability .

- Ethoxycarbonyl vs.

- Phenylsulfonyl : This substituent enhances chemical stability and is often used in protease inhibitors or enzyme-targeted therapies .

Physicochemical and Pharmacological Properties

- Lipophilicity : Fluoromethyl and phenylsulfonyl substituents increase logP values, favoring blood-brain barrier penetration, whereas hydroxymethyl groups reduce logP .

- Biological Activity: Piperidinyl acetic acids are explored for pain management () and antimicrobial applications (). The fluoromethyl group may improve receptor binding affinity compared to non-fluorinated analogs .

- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life—a critical advantage over hydroxymethyl or ethoxycarbonyl derivatives .

Biological Activity

2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of the piperidine moiety suggests a range of biological activities, as piperidine derivatives are known to exhibit diverse pharmacological effects. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.19 g/mol. The structure includes a fluoromethyl group attached to a piperidine ring, which is linked to an acetic acid moiety.

Biological Activity Overview

Research indicates that compounds containing a piperidine nucleus can exhibit various biological activities, including:

- Anticancer : Piperidine derivatives have been studied for their potential in cancer treatment, particularly through modulation of signaling pathways such as Wnt/β-catenin.

- Antiviral : Some studies suggest that piperidine-based compounds may possess antiviral properties against viruses like influenza and herpes simplex virus.

- Analgesic and Anti-inflammatory : The anti-inflammatory properties of piperidine derivatives make them candidates for pain management therapies.

- Antimicrobial : Certain piperidine compounds have shown efficacy against bacterial and fungal infections.

The mechanisms underlying the biological activities of this compound are linked to its interaction with various biochemical pathways:

- Inhibition of Tankyrase : Some studies have indicated that similar piperidine derivatives can inhibit tankyrase, an enzyme involved in the regulation of Wnt signaling, which is crucial for cancer progression .

- Modulation of Ion Channels : Piperidine derivatives may affect ion channels, leading to altered cellular excitability and potential analgesic effects.

Anticancer Activity

A study demonstrated that piperidine derivatives could inhibit cancer cell proliferation by targeting the Wnt/β-catenin pathway. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines .

Antiviral Activity

Research focusing on antiviral properties revealed that certain piperidine compounds exhibited significant activity against H1N1 influenza virus, with IC50 values less than 0.01 µM, suggesting their potential as antiviral agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with fluoromethyl-piperidine derivatives. A common approach includes:

Alkylation : Reacting 3-(fluoromethyl)piperidine with a bromoacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization : Adjust reaction time (12-24 hours), temperature (60-80°C), and inert atmosphere (N₂/Ar) to improve yield (reported 50-70%) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm piperidine ring substitution patterns (δ 2.5–3.5 ppm for piperidine protons) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₈H₁₄FNO₂: 199.1018; observed: 199.1020) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can contradictions in biological activity data for fluorinated piperidine derivatives be resolved?

- Strategies :

Dose-Response Studies : Test compound activity across multiple concentrations to identify non-linear effects (e.g., receptor binding assays at 1 nM–100 µM) .

Structural Analog Comparison : Compare with analogs like 2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid to isolate fluoromethyl vs. trifluoromethyl effects .

Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers due to assay variability (e.g., cell line differences) .

Q. What role does computational modeling play in predicting reactivity and biological interactions?

- Approach :

Quantum Chemical Calculations : Use DFT (Density Functional Theory) to map electrophilic regions (e.g., acetic acid moiety) for nucleophilic attack .

Molecular Docking : Simulate binding to targets (e.g., GPCRs) using AutoDock Vina; validate with experimental IC₅₀ values .

Reaction Path Optimization : Combine computational predictions with experimental screening (e.g., solvent polarity effects on reaction rates) .

Q. How is enantiomeric purity assessed for chiral derivatives, and why is it critical for pharmacological studies?

- Techniques :

Chiral HPLC : Resolve enantiomers using Chiralpak columns (e.g., AD-H) with hexane/isopropanol .

Derivatization : Convert to diastereomers with (S)-(-)-1-phenylethylamine for NMR analysis (e.g., δ 1.4–1.6 ppm for methyl groups) .

- Impact : Impure enantiomers may exhibit divergent binding affinities (e.g., 10-fold differences in IC₅₀) or off-target effects, necessitating >99% enantiomeric excess for reliable data .

Data Contradiction Analysis

Q. How should researchers address variability in reported toxicity profiles of fluorinated piperidine analogs?

- Resolution Steps :

Source Evaluation : Prioritize peer-reviewed studies over SDS sheets, which often lack acute toxicity data (e.g., notes "no data available" for carcinogenicity) .

In Silico Tox Prediction : Use tools like ProTox-II to estimate LD₅₀ and compare with experimental LC₅₀ values from zebrafish models .

Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific toxicity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.